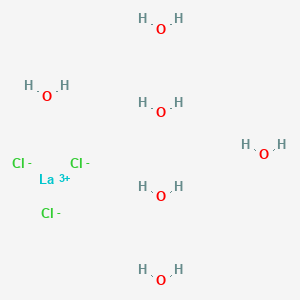
Lanthanum chloride (LaCl3), hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum chloride (LaCl₃), hexahydrate is an inorganic compound that is a common salt of lanthanum. It appears as a white, odorless powder that is highly soluble in water and alcohols . This compound is widely used in research and various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Anhydrous lanthanum chloride can be produced by the ammonium chloride route. In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:
La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3
In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400°C:
(NH4)2LaCl5→LaCl3+2HCl+2NH3
生物活性
Lanthanum chloride hexahydrate (LaCl₃·6H₂O) is an inorganic compound that has garnered attention in various fields, particularly in biomedical research due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Lanthanum chloride is a white crystalline solid that is highly soluble in water and alcohols. The hexahydrate form contains six molecules of water, contributing to its deliquescent nature, allowing it to absorb moisture from the air. This solubility is crucial for its biological interactions, as it dissociates into La³⁺ ions in aqueous solutions, which are the active species involved in biological processes .
-
Calcium Channel Blockade :
- LaCl₃ has been extensively studied for its ability to block divalent cation channels, particularly calcium channels. This property is significant as calcium ions play a pivotal role in various cellular functions, including muscle contraction and neurotransmitter release .
- Research indicates that La³⁺ ions can inhibit calcium-dependent processes, affecting cellular signaling pathways and potentially leading to altered physiological responses .
-
Phosphate Binding :
- Lanthanum chloride is utilized as a phosphate binder in patients with chronic kidney disease (CKD). It effectively reduces serum phosphate levels by binding phosphate ions in the gastrointestinal tract, thereby decreasing their absorption .
- In comparative studies, LaCl₃ demonstrated efficacy comparable to aluminum-based phosphate binders while exhibiting lower tissue accumulation and toxicity .
Case Studies and Experimental Evidence
-
Neurotoxicity Studies :
- An 18-day rat study assessed the neurotoxic effects of oral exposure to LaCl₃. Results indicated significant alterations in behavior and cognitive function at higher doses, highlighting potential neurotoxic risks associated with prolonged exposure .
- A chronic study revealed hepatic lesions and inflammatory responses at certain doses, emphasizing the need for caution regarding long-term administration .
- Vascular Calcification :
-
Phosphate Binding Efficacy :
- In a controlled trial comparing LaCl₃ with aluminum chloride in rats, both compounds effectively reduced phosphorus levels; however, lanthanum displayed a lesser degree of tissue transfer compared to aluminum, indicating its potential as a safer alternative for phosphate management in CKD patients .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Calcium Channel Blockade | Inhibits calcium channels, affecting muscle contraction and neurotransmitter release mechanisms. |
| Phosphate Binding | Binds dietary phosphate, reducing absorption and managing hyperphosphatemia in CKD patients. |
| Neurotoxic Effects | Exhibits potential neurotoxicity at elevated doses; requires caution in long-term use. |
| Vascular Calcification Modulation | Exhibits bidirectional effects on calcification; low doses inhibit while high doses promote calcification. |
科学研究应用
Scientific Research Applications
1. Biochemical Research
- Lanthanum chloride is utilized to study calcium channel activity, particularly in muscle contraction mechanisms and cellular signaling pathways. Its ability to block divalent cation channels makes it a valuable tool in understanding physiological processes .
2. Catalysis
- As a Lewis acid, LaCl₃·6H₂O serves as a catalyst in various organic reactions. It facilitates the conversion of aldehydes to acetals and plays a role in the oxidative chlorination of methane to produce chloromethane . Additionally, it enhances catalysts used in Fluid Catalytic Cracking (FCC), converting heavy crude oil into valuable fuels like gasoline and diesel .
3. Material Science
- The compound is employed in the synthesis of scintillator materials when doped with cerium, which are crucial for detecting radiation . It also finds applications in the development of magnetic materials and other advanced materials due to its unique properties.
Environmental Applications
1. Water Treatment
- Lanthanum chloride has shown promise in environmental remediation, particularly in water treatment processes. It effectively removes anionic pollutants such as phosphate ions from wastewater, outperforming traditional materials like ion exchange resins and activated carbons . Its use in aquaculture helps prevent algae growth in water bodies .
2. Catalytic Transformation of Pollutants
- The compound aids in the catalytic transformation of harmful pollutants such as nitrogen oxides (NOx) and volatile organic compounds (VOCs) into less harmful substances, contributing to cleaner air and water .
Case Studies
属性
CAS 编号 |
17272-45-6 |
|---|---|
分子式 |
Cl3H12LaO6 |
分子量 |
353.35 g/mol |
IUPAC 名称 |
trichlorolanthanum;hexahydrate |
InChI |
InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI 键 |
CWDUIOHBERXKIX-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] |
规范 SMILES |
O.O.O.O.O.O.Cl[La](Cl)Cl |
相关CAS编号 |
10099-58-8 (Parent) |
同义词 |
lanthanum chloride lanthanum chloride, 140La-labeled lanthanum chloride, 141La-labeled lanthanum chloride, heptahydrate lanthanum chloride, hexahydrate lanthanum chloride, monohydrate lanthanum chloride, trihydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















